molecular formula C8H8F3NO4 B2980838 4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid CAS No. 2243508-74-7

4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid

Cat. No.: B2980838
CAS No.: 2243508-74-7
M. Wt: 239.15
InChI Key: OUCWGTZOHCPNEJ-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds are important in the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of similar compounds often involves acylation methods. For example, the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one was achieved through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular structure of similar compounds often reveals interesting features. For instance, X-ray structural analysis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one revealed that this hydrate exists as a racemate with inter- and intramolecular O-H·O bonds .


Chemical Reactions Analysis

The reactions of similar compounds with hydroxylamine and hydrazine have been investigated . These reactions often involve cyclocondensation processes .


Physical and Chemical Properties Analysis

Trifluoromethylated compounds are characterized by their distinctive physical–chemical properties, which are often bestowed by the presence of a fluorine atom and a carbon-containing pyridine .

Scientific Research Applications

Synthetic Chemistry Applications

4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid and its derivatives play a crucial role in synthetic chemistry. They serve as intermediates in the preparation of enantiomerically pure compounds, demonstrating the acid's utility in enantioselective synthesis. For example, preparation of enantiomerically pure derivatives, branched in the 2- or 3-position, from 6-trifluoromethyl-1,3-dioxan- and -dioxin-4-ones showcases the compound's versatility in synthesizing complex molecules with defined stereochemistry (Gautschi et al., 1994).

Materials Science and Nanotechnology

In materials science, the compound finds applications in the development of photosensitive synthetic ion channels. Its derivatives can act as photolabile protecting groups that facilitate the optical gating of nanofluidic devices. This capability is crucial for the controlled release, sensing, and information processing at the nanoscale (Ali et al., 2012).

Mechanism of Action

The mechanism of action of trifluoromethylated compounds often involves their distinctive physical–chemical properties bestowed by the presence of a fluorine atom and a carbon-containing pyridine .

Future Directions

The future directions in the study of trifluoromethylated compounds likely involve their continued use in the development of agrochemical and pharmaceutical compounds, given their distinctive physical–chemical properties .

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO4/c1-4-3-12-6(16-4)7(15,2-5(13)14)8(9,10)11/h3,15H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCWGTZOHCPNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C(CC(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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